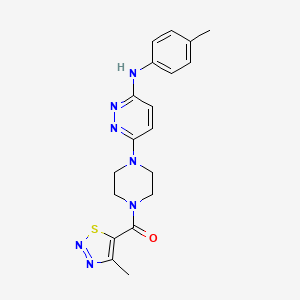![molecular formula C20H18N4O3S B2821855 7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-20-2](/img/no-structure.png)
7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It belongs to the class of heterocyclic compounds, specifically pyrimidines, which are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Aplicaciones Científicas De Investigación
Synthetic Pathways and Reaction Mechanisms
Researchers have developed convenient synthesis methods for functionalized pyrimidine derivatives, which involve reactions of furan-2,3-dione with various reagents. For example, the reaction of furan-2,3-dione with thiosemicarbazones yields 1-methylenaminopyrimidine-2-thione derivatives through the loss of carbon dioxide and water (Akçamur et al., 1988). This reaction showcases the potential for creating diverse pyrimidine scaffolds, which could be further functionalized to obtain compounds with desired properties.
Biological Activity
The structural motif of pyrimido[4,5-d]pyrimidine is of particular interest due to its resemblance to biologically significant compounds. For instance, the synthesis and evaluation of 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines have revealed their potential as inhibitors of mammalian dihydrofolate reductase, indicating significant antitumor activity (Grivsky et al., 1980). This highlights the relevance of exploring the biological activities of pyrimido[4,5-d]pyrimidine derivatives in the context of drug discovery and therapeutic applications.
Novel Heterocyclic Compounds
The synthesis of new heterocyclic compounds based on the reactions of arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents demonstrates the versatility of furan-based precursors in constructing complex molecules with potential biological activities (Aniskova et al., 2017). These synthetic strategies enable the creation of compounds with pyrimidine and pyridazine structural fragments, expanding the chemical space for drug discovery.
Direcciones Futuras
The development of new drugs and bioactive agents often involves the design and synthesis of new pyrimidine derivatives . Therefore, this compound and similar ones could be of interest in future research in medicinal chemistry. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 2-methylbenzyl mercaptan with 7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione followed by cyclization to form the final product.", "Starting Materials": [ "7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "2-methylbenzyl mercaptan" ], "Reaction": [ "Step 1: 7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione and 2-methylbenzyl mercaptan are mixed together in a suitable solvent such as DMF or DMSO.", "Step 2: The mixture is heated to reflux temperature for several hours to allow for condensation to occur.", "Step 3: The resulting intermediate is then cyclized by heating with a suitable acid catalyst such as sulfuric acid or trifluoroacetic acid.", "Step 4: The final product, 7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, is obtained by purification through column chromatography or recrystallization." ] } | |
Número CAS |
847191-20-2 |
Nombre del producto |
7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C20H18N4O3S |
Peso molecular |
394.45 |
Nombre IUPAC |
7-(furan-2-yl)-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H18N4O3S/c1-12-7-4-5-8-13(12)11-28-18-15-17(23(2)20(26)24(3)19(15)25)21-16(22-18)14-9-6-10-27-14/h4-10H,11H2,1-3H3 |
Clave InChI |
VOGMQYGEFCNINR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



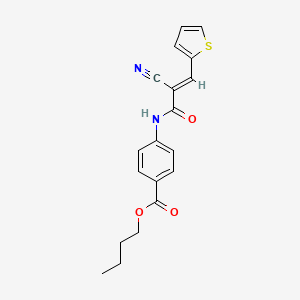
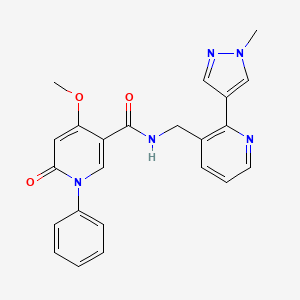

![(1s,4s)-N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2821781.png)
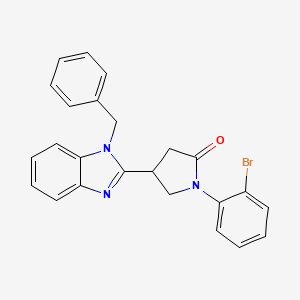

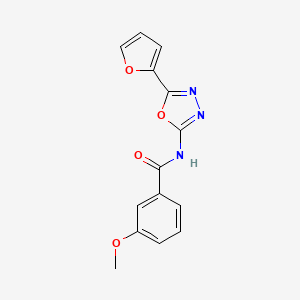
![Imidazo[1,2-A]pyridin-8-ylmethanamine](/img/structure/B2821788.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)
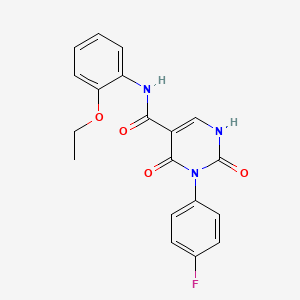
![3-Fluorosulfonyloxy-5-[1-(4-methyl-1,2,4-triazol-3-yl)ethylcarbamoyl]pyridine](/img/structure/B2821793.png)
